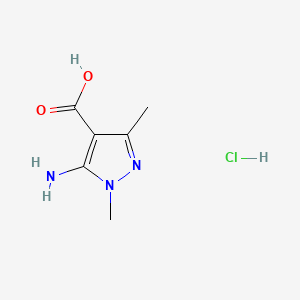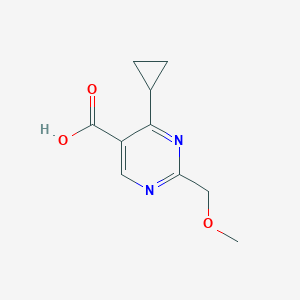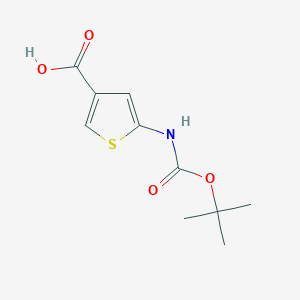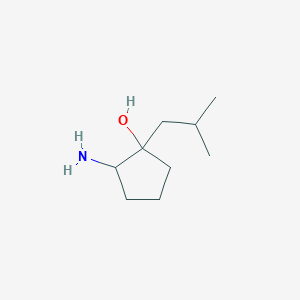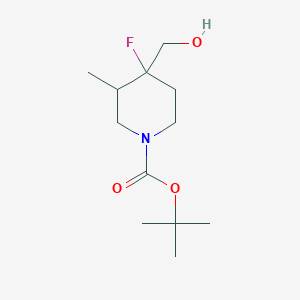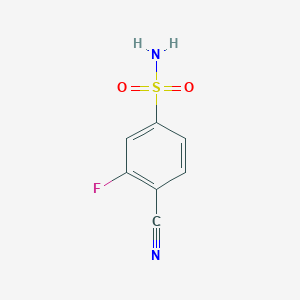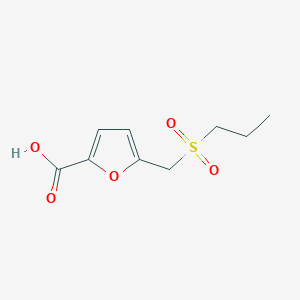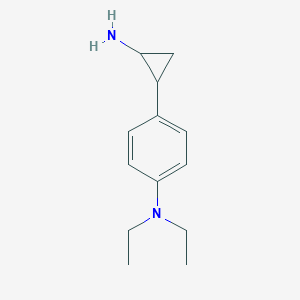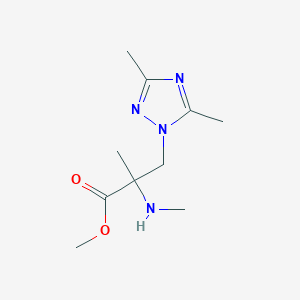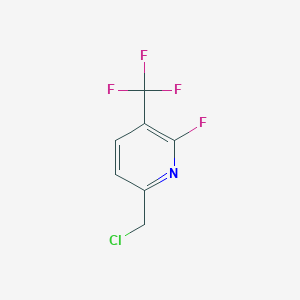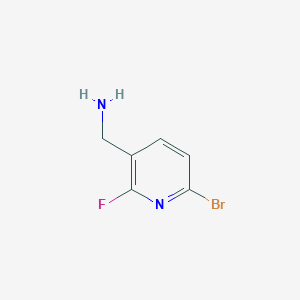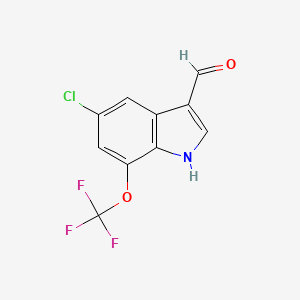
N-(2-aminoethyl)morpholine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)morpholine-4-sulfonamide: is a chemical compound with the molecular formula C6H15N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, an aminoethyl group, and a sulfonamide group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-aminoethyl)morpholine-4-sulfonamide involves several steps. One common method includes the following steps :
Step 1: Ethanolamine is added to dichloromethane to dissolve completely. Benzyl chloroformate is then added dropwise under alkaline conditions to form an intermediate.
Step 2: The intermediate is dissolved in dichloromethane, and 4-tosyl chloride is added under alkaline conditions to form another intermediate.
Step 3: This intermediate is dissolved in acetonitrile, and morpholine is added to form the final intermediate.
Step 4: The final intermediate is dissolved in methanol and subjected to catalytic hydrogenation to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学研究应用
N-(2-aminoethyl)morpholine-4-sulfonamide has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a lysosome-targeting group in the synthesis of fluorescent probes for imaging applications.
Medicine: Investigated for its potential therapeutic effects, including its role as a lysosomal pH modulator.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamide involves its ability to modulate lysosomal pH . The compound can facilitate the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH. This leads to the inactivation of lysosomal enzymes such as Cathepsin B, which can have various biological effects.
相似化合物的比较
4-(2-aminoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a morpholine ring.
4-(2-aminoethyl)morpholine: Lacks the sulfonamide group, making it less versatile in certain applications.
Uniqueness: N-(2-aminoethyl)morpholine-4-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group. This combination imparts distinct chemical properties, making it suitable for specific applications in lysosomal targeting and pH modulation.
属性
分子式 |
C6H15N3O3S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C6H15N3O3S/c7-1-2-8-13(10,11)9-3-5-12-6-4-9/h8H,1-7H2 |
InChI 键 |
AAISMDXLGAKBGM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


